molecular formula C13H17NO2 B2590661 N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide CAS No. 2361646-21-9

N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide

Cat. No. B2590661
M. Wt: 219.284
InChI Key: JMRCGROEKREGAQ-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide, also known as HPP, is a compound that has gained attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has shown potential for use in scientific research, particularly in the fields of neurology and cancer research. In neurology, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have neuroprotective effects and may have potential for the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease. In cancer research, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to inhibit the growth of cancer cells and may have potential for use as an anti-cancer agent.

Mechanism Of Action

N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide works by binding to and activating the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that plays a role in regulating glucose and lipid metabolism. Activation of PPARγ leads to increased insulin sensitivity and decreased inflammation, which may contribute to N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's neuroprotective and anti-cancer effects.

Biochemical And Physiological Effects

N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to have a number of biochemical and physiological effects. In animal studies, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has been found to improve glucose tolerance and insulin sensitivity, reduce inflammation, and improve cognitive function. N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide has also been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death.

Advantages And Limitations For Lab Experiments

One advantage of using N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide in lab experiments is its specificity for PPARγ, which allows for targeted activation of this receptor. However, N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects may vary depending on the cell type and experimental conditions used, which may limit its usefulness in certain contexts.

Future Directions

There are a number of potential future directions for research on N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide. One area of interest is the development of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide derivatives with improved potency and selectivity for PPARγ. Another area of interest is the investigation of N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's potential for use in the treatment of neurodegenerative disorders and cancer. Additionally, further research is needed to fully understand the mechanisms underlying N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide's effects and to identify potential side effects and limitations of its use.

Synthesis Methods

N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide can be synthesized through a multi-step process involving the condensation of 2-phenylacetaldehyde with ethyl acetoacetate, followed by reduction with sodium borohydride and acylation with acetic anhydride. The final step involves dehydration with phosphorus pentoxide to produce N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide.

properties

IUPAC Name

N-[(2R,3S)-3-hydroxy-3-phenylbutan-2-yl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-4-12(15)14-10(2)13(3,16)11-8-6-5-7-9-11/h4-10,16H,1H2,2-3H3,(H,14,15)/t10-,13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRCGROEKREGAQ-ZWNOBZJWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)(C1=CC=CC=C1)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@](C)(C1=CC=CC=C1)O)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2R,3S)-3-Hydroxy-3-phenylbutan-2-yl]prop-2-enamide

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